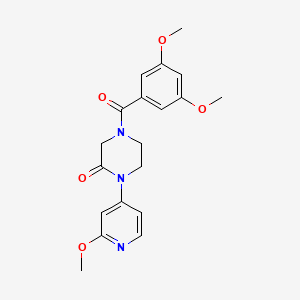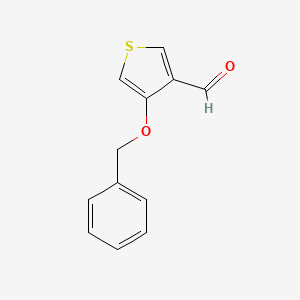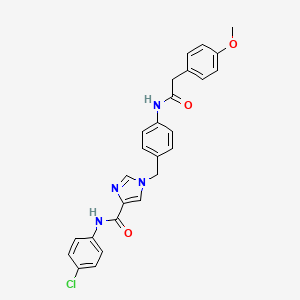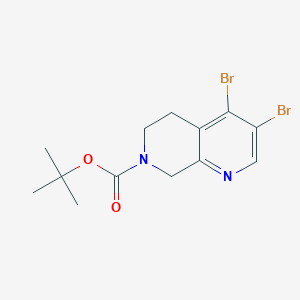![molecular formula C6H10O2 B2979718 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol CAS No. 1782594-07-3](/img/structure/B2979718.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.144 g/mol. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is used in various fields, including pharmaceutical testing and chemical research .
Mécanisme D'action
Target of Action
It has been incorporated into the structure of several drugs and agrochemicals, suggesting it interacts with a variety of biological targets .
Mode of Action
It has been validated biologically as a bioisostere of ortho- and meta-benzenes , which suggests it may interact with its targets in a similar manner to these compounds.
Biochemical Pathways
Given its role as a bioisostere of ortho- and meta-benzenes , it may be involved in a wide range of biochemical processes.
Pharmacokinetics
It has been noted that replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility and reduced lipophilicity , which could potentially enhance bioavailability.
Result of Action
It has been noted that compounds incorporating 2-oxabicyclo[211]hexanes retained bioactivity when the phenyl ring in certain agrochemicals was replaced , suggesting it may have similar effects to these compounds.
Action Environment
Its improved water solubility and reduced lipophilicity suggest it may be more stable and effective in aqueous environments compared to similar compounds.
Méthodes De Préparation
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with methanol under specific reaction conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for high-quality reference standards .
Analyse Des Réactions Chimiques
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical testing. In biology and medicine, it is utilized in the development of new pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol can be compared with other similar compounds, such as other bicyclic alcohols and ethers. Its uniqueness lies in its specific bicyclic structure and the presence of an oxygen atom within the ring system. Similar compounds include 2-Oxabicyclo[2.2.1]heptan-3-ol and 2-Oxabicyclo[3.1.1]octan-4-ylmethanol, which share some structural similarities but differ in their ring sizes and functional groups.
Propriétés
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXUXSPPQRDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782594-07-3 |
Source


|
| Record name | {2-oxabicyclo[2.1.1]hexan-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,4-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B2979636.png)


![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)
![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2979650.png)
![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)

